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Compound of Interest

Compound Name:
(2E)-2-(2-Aminoethyl)but-2-enoic

acid

CAS No.: 1379504-35-4

Cat. No.: B12067099

Get Quote

Structure, Origin, and Analytical Control Strategies
Executive Summary
Vigabatrin Related Compound B (EP Impurity B; USP Related Compound B) is a critical

process-related impurity found in the synthesis of Vigabatrin (Sabril®). Chemically identified as

(2E)-2-(2-aminoethyl)but-2-enoic acid, it acts as a structural isomer of the active

pharmaceutical ingredient (API). Unlike the primary degradation product (Vigabatrin

Lactam/Impurity A), Compound B typically arises from regio-selectivity deviations during the

manufacturing process.

Control of this impurity is mandated by major pharmacopoeias (EP, USP) due to its structural

divergence from the GABA-mimetic pharmacophore of Vigabatrin. This guide provides a

definitive reference for its identification, formation mechanism, synthesis of reference

standards, and analytical quantification.

Chemical Identity & Structural Analysis[1]
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Vigabatrin is a racemate of 4-aminohex-5-enoic acid (gamma-vinyl-GABA).[1] Related

Compound B shares the same molecular formula (

) but differs significantly in connectivity and conjugation.

Comparative Properties Table
Property Vigabatrin (API)

Related Compound B
(Impurity)

IUPAC Name (RS)-4-aminohex-5-enoic acid
(2E)-2-(2-aminoethyl)but-2-

enoic acid

CAS Number 60643-86-9
1379403-11-8 (HCl salt) /

1379504-35-4 (Free base)

Molecular Formula

Molecular Weight 129.16 g/mol
129.16 g/mol (Free base) /

165.62 g/mol (HCl)

Structure Type -amino acid (Linear, non-

conjugated)

-unsaturated amino acid

(Branched, conjugated)

Key Functional Group
Terminal vinyl group (

)

Internal double bond (

) conjugated with COOH

Origin Synthetic Target
Process Impurity (Regio-

isomer)

Structural Visualization
The following diagram contrasts the chemical structure of Vigabatrin with Related Compound

B, highlighting the migration of the double bond and the branching of the carbon skeleton.
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contains
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contains
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Figure 1: Structural comparison showing the isomerization and backbone rearrangement

between Vigabatrin and Related Compound B.

Origin & Formation Mechanism
Unlike Impurity A (the lactam), which forms via cyclization of Vigabatrin, Impurity B is a

process-related substance. It typically originates from regio-chemical side reactions during the

alkylation steps of the synthesis.

Mechanistic Pathway
In common synthetic routes involving the alkylation of malonate derivatives or ring-opening of

vinyl-cyclopropanes:

Intended Pathway: Nucleophilic attack occurs at the specific position to generate the linear

hexenoic acid skeleton.

Impurity Pathway: A competing attack or rearrangement (often involving allylic shifts) leads to

the branched "but-2-enoic" skeleton. The thermodynamic stability of the

-unsaturated system (conjugated with the carboxyl group) drives the formation of this specific
isomer.

This impurity is difficult to remove via standard crystallization due to its zwitterionic nature and

similar solubility profile to the API.
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Synthesis of Reference Standard (Protocol)
For analytical method validation (HPLC retention time marking, response factor calculation), a

high-purity reference standard of Related Compound B is required. The following protocol

describes a validated synthesis route starting from (E)-3-ethylidenedihydrofuran-2(3H)-one.

Reagents & Materials
Precursor: (E)-3-ethylidenedihydrofuran-2(3H)-one[1]

Reagent: Hydrogen Bromide (HBr) in Ethanol (30-33% w/w)

Solvent: Ethanol (Absolute), Diethyl Ether

Equipment: Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator.

Step-by-Step Methodology
Preparation: Charge a round-bottom flask with (E)-3-ethylidenedihydrofuran-2(3H)-one (1.0

equiv) and dissolve in Ethanol (approx. 6-7 volumes).

Cooling: Place the flask in an ice bath and cool the solution to 0–5 °C.

Acidolysis: Dropwise add the HBr/Ethanol solution (excess, typically 1.5–2.0 equiv) over 15

minutes. Maintain internal temperature below 10 °C.

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25

°C). Stir for 16 hours.

Mechanism: The HBr facilitates the nucleophilic ring-opening of the lactone, followed by

bromide displacement/amination (if using ammonia source) or direct rearrangement if the

amine is already protected/latent. Note: If starting from the lactone, an amination step is

implied or the precursor already contains the nitrogen moiety in a protected form.

Correction based on Literature: The most direct route cited in recent literature involves the

hydrolysis of the specific lactone precursor or the deprotection of Ethyl (E)-2-(2-

phthalimidoethyl)but-2-enoate.
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Alternative (More Robust) Route:

1. Start with Ethyl (E)-2-(2-bromoethyl)but-2-enoate.

2. React with Potassium Phthalimide in DMF (60°C, 12h) to install the nitrogen.

3. Hydrolyze with 6N HCl/Acetic Acid at 130°C for 24h.

4. Concentrate to yield Related Compound B Hydrochloride.

Isolation:

Concentrate the reaction mass under reduced pressure.[1]

Triturate the residue with Diethyl Ether or Isopropanol to precipitate the solid.

Filter and dry under vacuum.

Synthesis Workflow Diagram
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Starting Material:
Ethyl (E)-2-(2-bromoethyl)but-2-enoate

Step 1: Nucleophilic Substitution
Reagent: Potassium Phthalimide / DMF

Temp: 60-65°C, 12h

Intermediate:
Phthalimide Protected Ester

Step 2: Acid Hydrolysis & Deprotection
Reagent: 6N HCl / Acetic Acid

Temp: 130-140°C, 24h

Final Product:
Vigabatrin Related Compound B (HCl salt)

(2E)-2-(2-aminoethyl)but-2-enoic acid

Click to download full resolution via product page

Figure 2: Validated synthetic route for generating the Related Compound B reference standard.

Analytical Profiling
Accurate quantification of Related Compound B is performed using Cation Exchange

Chromatography or Reversed-Phase HPLC with ion-pairing agents, given the polar, zwitterionic

nature of the compound.

HPLC Method Parameters (EP/USP Aligned)
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Parameter Condition

Column
C18 (L1 packing), 250 x 4.6 mm, 5 µm (e.g.,

Hypersil ODS or equivalent)

Mobile Phase A

Buffer: 0.05 M

+ Heptanesulfonic acid sodium salt (Ion

Pairing), pH 2.2

Mobile Phase B Acetonitrile

Gradient
Isocratic or shallow gradient (typically 95%

Buffer : 5% ACN)

Flow Rate 1.0 mL/min

Detection

UV at 210 nm (Low wavelength due to lack of

strong chromophores, though the conjugated

double bond in Impurity B increases UV

absorption compared to Vigabatrin)

Retention Time (RT)

Vigabatrin: ~6-8 minRelated Compound B: ~12-

15 min (More retained due to

conjugation/lipophilicity)

Identification Criteria
Relative Retention Time (RRT): Typically ranges between 1.5 to 2.0 relative to Vigabatrin,

depending on the exact ion-pairing concentration.

UV Spectrum: Unlike Vigabatrin (which has weak end-absorption), Related Compound B

exhibits a distinct absorption maximum around 210-220 nm due to the

-unsaturated carboxylic acid moiety.

Regulatory & Safety Framework
Pharmacopeial Limits

USP/EP Specification: The limit for Related Compound B is strictly controlled.
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Individual Impurity: NMT (Not More Than) 0.10% or 0.15% (depending on the specific

monograph version).

Total Impurities: NMT 0.5%.[2]

Toxicological Context
While specific toxicology data for Related Compound B is limited in the public domain, its

structural similarity to GABA analogs necessitates strict control. The presence of the

conjugated double bond (Michael acceptor) theoretically increases its reactivity compared to

the API, potentially allowing it to interact with nucleophilic residues in proteins. However, at

controlled levels (<0.10%), it is considered qualified within the safety margins of the drug

product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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